Welcome to the BenchChem Online Store!
molecular formula C9H13NO B8631507 (4-Amino-2,5-dimethylphenyl)methanol

(4-Amino-2,5-dimethylphenyl)methanol

Cat. No. B8631507
M. Wt: 151.21 g/mol
InChI Key: LAGPMTLUCAOQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08551978B2

Procedure details

A stirred solution of dibenzyl-[4-(1,3-dioxolan-2-yl)-2,5-dimethylphenyl)amine (2.00 g, 5.35 mmol) in EtOH (14.0 mL) and EtOAc (7.00 mL) was flushed with nitrogen for 3 min and then sodium bicarbonate (0.200 g, 2.38 mmol) and palladium on activated carbon (10 wt. %, ˜50% water; 0.800 g, 0.360 mmol) were added. The reaction mixture was flushed with hydrogen gas for 3 min and then stirred under a hydrogen atmosphere (balloon) for 3 h. The mixture was then filtered through a pad of Celite and the pad washed with MeOH (10 mL). The filtrate was concentrated under reduced pressure to give the title compound, which was used without any further purification.
Name
dibenzyl-[4-(1,3-dioxolan-2-yl)-2,5-dimethylphenyl)amine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8](CC1C=CC=CC=1)[C:9]1[CH:14]=[C:13]([CH3:15])[C:12]([CH:16]2OCC[O:17]2)=[CH:11][C:10]=1[CH3:21])C1C=CC=CC=1.C(=O)(O)[O-].[Na+]>CCO.CCOC(C)=O.[Pd]>[NH2:8][C:9]1[C:10]([CH3:21])=[CH:11][C:12]([CH2:16][OH:17])=[C:13]([CH3:15])[CH:14]=1 |f:1.2|

Inputs

Step One
Name
dibenzyl-[4-(1,3-dioxolan-2-yl)-2,5-dimethylphenyl)amine
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C1=C(C=C(C(=C1)C)C1OCCO1)C)CC1=CC=CC=C1
Name
Quantity
14 mL
Type
solvent
Smiles
CCO
Name
Quantity
7 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen atmosphere (balloon) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was flushed with hydrogen gas for 3 min
Duration
3 min
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of Celite
WASH
Type
WASH
Details
the pad washed with MeOH (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1C)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.